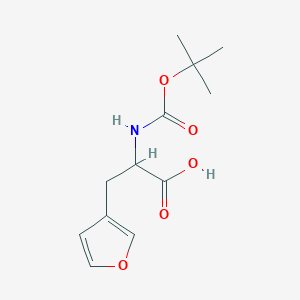

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a furan-3-yl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development. Its Boc group enhances stability during synthetic processes, while the furan ring contributes to unique electronic and steric properties, making it valuable for designing bioactive molecules .

Properties

IUPAC Name |

3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIUWWIKSKJLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the Propanoic Acid Moiety: The furan ring is introduced via a coupling reaction with a suitable furan derivative, followed by the formation of the propanoic acid moiety through a series of reactions involving intermediates such as esters or nitriles.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-((tert-butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid span multiple areas:

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biochemical Studies

In biological research, this compound can be utilized to study enzyme-substrate interactions and protein engineering. Its structural features may influence binding affinities and interactions with various biological targets, making it valuable for investigating enzyme mechanisms and designing inhibitors .

Pharmaceutical Development

Due to its unique properties, this compound has potential applications in drug development. Its ability to interact with molecular targets through hydrogen bonding and hydrophobic interactions suggests that it could lead to new therapeutic agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, which can be explored for developing new antibiotics or antimicrobial agents .

Case Studies

- Enzyme Interaction Studies : Research involving this compound has demonstrated its role in modulating enzyme activity through structural modifications, leading to insights into enzyme kinetics and inhibition mechanisms.

- Peptidomimetic Inhibitors : A study focused on designing peptidomimetic inhibitors against SARS-CoV-2 utilized this compound as part of the scaffold for developing antiviral drug candidates, showcasing its relevance in contemporary pharmaceutical research .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological molecules through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Furan-2-yl vs. Furan-3-yl Derivatives

- 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS: 14676-03-0) differs in the position of the furan substituent (2-yl vs. 3-yl). This positional isomerism affects intermolecular interactions, as the 2-substituted furan may exhibit distinct hydrogen-bonding patterns compared to the 3-substituted analog. The molecular weight (255.27 g/mol) and solubility (stored at 2–8°C) are comparable, but the biological activity may vary due to spatial orientation .

- 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7) replaces the furan ring with a sulfur-containing thiophene.

Phenyl and Substituted Phenyl Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid (MW: 255.27 g/mol) introduces a fluorine atom, which increases lipophilicity and metabolic stability. This modification is advantageous in kinase inhibitors, as seen in HDAC8 inhibitor synthesis .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid (CAS: 1212864-57-7) incorporates a trifluoromethoxy group, further enhancing electron-withdrawing effects and resistance to oxidative degradation .

Variations in the Amino Acid Backbone

- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS: 16948-10-0) features a methyl branch at the β-position, reducing conformational flexibility. This structural rigidity may limit its utility in flexible peptide chains but could improve target specificity in small-molecule drugs .

- (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS: N/A) replaces the furan with a phenyl group, increasing steric bulk. This derivative is used in β-peptide synthesis, where aromatic stacking interactions are critical .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid, commonly referred to as Boc-amino-furan-propanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, emphasizing its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amino acids under controlled conditions. The following general reaction scheme outlines the synthetic pathway:

- Starting Materials : Furan derivatives and tert-butoxycarbonyl (Boc) protected amino acids.

- Reagents : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

- Purification : The product is purified using column chromatography to obtain the desired compound in high purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. At a concentration of 64 µg/mL, these compounds have demonstrated significant activity against various pathogens:

- Candida albicans : Effective against yeast-like fungi, showing promising antifungal activity.

- Escherichia coli and Staphylococcus aureus : Inhibited growth, indicating potential as antibacterial agents .

Anticancer Potential

The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Preliminary research indicates that derivatives of furan-based compounds may exhibit cytotoxic effects against cancer cell lines. Notably:

- Mechanism of Action : The furan ring may interact with cellular pathways involved in apoptosis and proliferation.

- Case Studies : Specific derivatives have been tested for their ability to induce apoptosis in various cancer cell lines, showing IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Concentration (µg/mL) | IC50 Values (µM) |

|---|---|---|---|

| Antifungal | Candida albicans | 64 | N/A |

| Antibacterial | Escherichia coli, Staphylococcus aureus | 64 | N/A |

| Anticancer | Various cancer cell lines | N/A | Low micromolar range |

Case Studies

- Antifungal Activity : A study demonstrated that furan derivatives could inhibit the growth of Candida albicans, suggesting their potential use in treating fungal infections .

- Antibacterial Properties : Research indicated that these compounds effectively suppressed the growth of E. coli and S. aureus, which are common pathogens associated with infections .

- Cytotoxic Effects on Cancer Cells : Several derivatives were tested against human cancer cell lines, showing promising results in inducing cell death and inhibiting proliferation .

Q & A

Q. What are the optimal synthetic routes for 2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) under inert conditions .

- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to link the furan-3-yl moiety to the propanoic acid backbone .

- Critical Conditions :

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

- Temperature : Room temperature for Boc protection; 0–5°C for coupling to minimize side reactions .

- Purification : Use flash chromatography (silica gel) or preparative HPLC to isolate the product (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the furan-3-yl group and Boc protection. Key signals include Boc tert-butyl protons (δ ~1.4 ppm) and furan β-protons (δ ~7.2–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

- Mass Spectrometry (MS) :

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₀N₂O₅: 308.14 g/mol) .

- High-Resolution LC-MS : Quantify purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

Methodological Answer:

- Scenario : Anomalous splitting in ¹H NMR may arise from diastereomer formation or solvent effects.

- Steps :

- Variable Temperature NMR : Assess dynamic rotational barriers (e.g., hindered amide bonds) .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Isotopic Labeling : Use ¹⁵N-labeled Boc groups to simplify amino proton assignments .

Q. What mechanistic insights explain side reactions during coupling steps, and how can they be mitigated?

Methodological Answer:

- Common Side Reactions :

- Racemization : Occurs at elevated temperatures or with acidic/basic conditions.

- O-Acylation : Competing acylation of the furan oxygen .

- Mitigation Strategies :

- Low-Temperature Coupling : Perform reactions at 0–5°C to suppress racemization .

- Protecting Groups : Temporarily protect reactive furan oxygen with TBS or MOM groups .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Input the SMILES string (e.g.,

CC(C)(C)OC(=O)NC1=CC=CC=C1CCC(=O)O) for 3D structure generation . - Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Q. What strategies optimize in vivo stability for preclinical studies?

Methodological Answer:

- Metabolic Liability : The Boc group may hydrolyze in vivo.

- Solutions :

- Prodrug Design : Replace Boc with enzymatically cleavable groups (e.g., p-nitrophenyl esters) .

- Plasma Stability Assays : Incubate with mouse plasma and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.